

chlorobutanol hemihydrate in food and cosmetic industry

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Compound Focus: Chlorobutanol Hemihydrate

CAS No.: 6001-64-5

Cat. No.: S1492008

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Application Notes: Chlorobutanol Hemihydrate

Chlorobutanol hemihydrate is a well-established preservative and antimicrobial agent valued for its broad-spectrum activity and dual functionality.

- **Chemical Profile: Chlorobutanol hemihydrate** (CAS # 6001-64-5) is the hemihydrate form of 1,1,1-trichloro-2-methyl-2-propanol. Its molecular formula is $C_4H_7Cl_3O \cdot \frac{1}{2}H_2O$, with a molecular weight of 186.47 g/mol [1] [2]. It appears as a white, crystalline powder with a characteristic camphor-like odor and sublimates readily [1].
- **Primary Functions:** It acts primarily as an **antimicrobial preservative**, with additional applications as a **sedative-hypnotic** and a **local anesthetic** [3] [4]. Its preservative efficacy is bacteriostatic rather than bactericidal [2].
- **Regulatory Status:** It is listed in numerous international pharmacopeias, including the CP, USP, EP, BP, and JP [2]. Regulatory compliance is a critical factor for its use, with agencies like the FDA and EMA enforcing strict guidelines on its concentration and application [5].

The table below summarizes the key application areas and typical use concentrations.

Application Area	Function	Typical Use Concentration	Key Considerations
Pharmaceuticals [1] [6] [4]	Preservative in injectable drugs, ophthalmic solutions, topical formulations	0.5%	Ensures sterility and shelf-life of multi-dose preparations [1].
Cosmetics & Personal Care [3] [7] [6]	Preservative in creams, lotions, shampoos	0.5%	Provides stability against Gram-positive and Gram-negative bacteria and fungi [3].
Veterinary Medicine [6] [4]	Preservative in injectables and topical treatments for animals	Information missing from search results	Also utilized for its mild sedative properties to facilitate animal handling [4].

Experimental Protocols for Formulation and Analysis

For researchers developing or testing formulations containing **chlorobutanol hemihydrate**, the following protocols outline critical procedures.

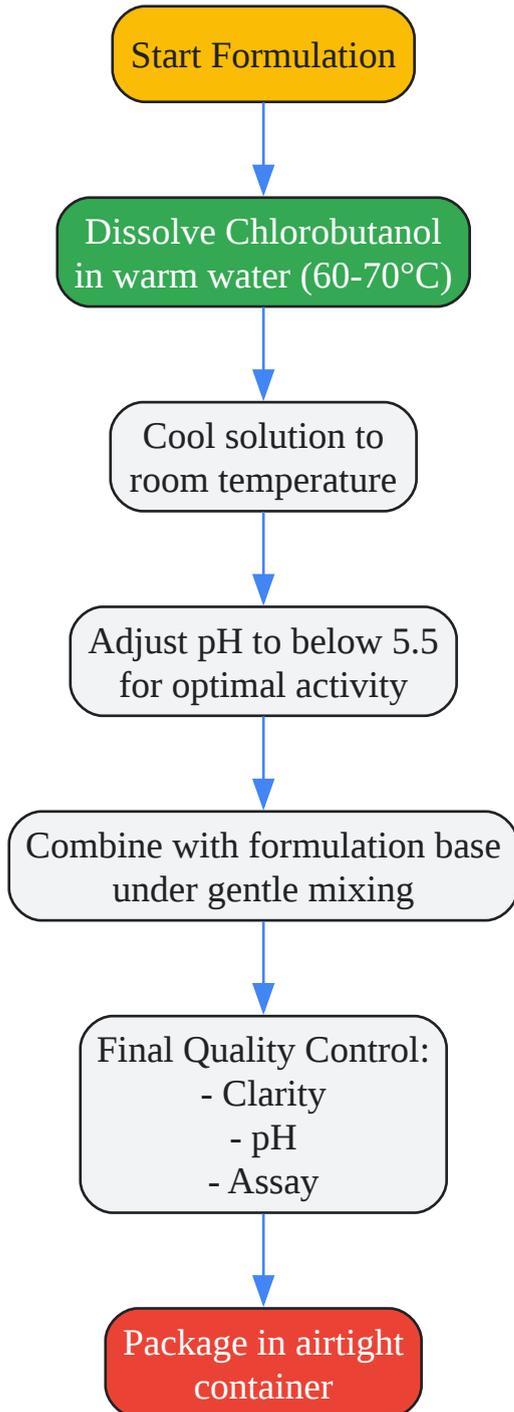
Protocol 1: Formulation with Chlorobutanol Hemihydrate as a Preservative

This protocol describes the general method for incorporating **chlorobutanol hemihydrate** into an aqueous-based formulation, such as a cosmetic lotion or a pharmaceutical solution.

- **Objective:** To prepare a stable formulation preserved with 0.5% **chlorobutanol hemihydrate**.
- **Materials:**
 - **Chlorobutanol hemihydrate** (Pharmaceutical Grade, compliant with relevant pharmacopeia) [2]
 - Deionized water
 - Formulation base (e.g., emulsion for lotion, saline for injectable)
 - Heater/stirrer
 - pH meter

- **Workflow:**

The following diagram outlines the key stages of the formulation process.



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- **Key Considerations:**

- **pH Sensitivity:** Antimicrobial activity decreases significantly at pH greater than 5.5. pH adjustment is a critical step [2].
- **Solubility:** It is slightly soluble in water but dissolves more readily in warm water or co-solvents like ethanol [3] [1].
- **Incompatibilities:** It is incompatible with alkaline drugs, strong oxidizing agents, menthol, and non-ionic surfactants (e.g., Tween 80), which can reduce its activity. It can also be adsorbed by certain plastics and rubber [3] [2].

Protocol 2: Analysis of Preservative Efficacy

This test evaluates the effectiveness of **chlorobutanol hemihydrate** in a final product against standard microbial challenges.

- **Objective:** To confirm the antimicrobial effectiveness of the formulation as per guidelines.
- **Materials:**
 - Prepared formulation with 0.5% **chlorobutanol hemihydrate**
 - Sterile saline
 - Standard microbial cultures (e.g., *Candida albicans*, *Pseudomonas aeruginosa*, *Staphylococcus aureus*) [2]
 - Agar plates
- **Method:**
 - Inoculate separate aliquots of the formulation with each test organism to a final concentration of approximately 10^6 CFU/mL.
 - Incubate the inoculated samples at 20-25°C.
 - Determine the viable microbial count (in CFU/mL) at intervals (e.g., 7, 14, 21, and 28 days).
 - The preservative is considered effective if it demonstrates a significant log reduction in viable count for each test organism over the 28-day period.

Critical Considerations for R&D

- **Material Incompatibility:** **Chlorobutanol hemihydrate** can adsorb to certain materials, a crucial factor in packaging decisions. It is incompatible with **plastic vials, rubber stoppers, bentonite, and polyethylene** [2]. Pre-testing packaging materials for adsorption is essential.
- **Storage and Stability:** Preserve in **airtight containers** to prevent sublimation and moisture absorption [1] [2]. The hemihydrate form is generally stable for up to 5 years under ambient conditions according to ICH guidelines [1].
- **Toxicology and Safety:** The acute oral LD₅₀ in rats is 510 mg/kg, and it is classified as harmful (Xn) [3] [1]. While it has a low incidence of adverse reactions, animal studies suggest potential harm to the

eyes and neurotoxicity at high concentrations, leading to stricter regulatory scrutiny in some jurisdictions [1] [4].

Conclusion

Chlorobutanol hemihydrate remains a valuable and effective preservative in pharmaceutical and cosmetic formulations. Its successful application in R&D depends on a thorough understanding of its properties, particularly its pH-dependent activity and material incompatibilities. Adherence to the detailed protocols for formulation, analysis, and storage will ensure both the efficacy and stability of the final product.

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